Cas no 885520-06-9 (3,5-Indazoledicarboxylic Acid)

3,5-Indazoledicarboxylic Acid 化学的及び物理的性質
名前と識別子
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- 1H-INDAZOLE-3,5-DICARBOXYLIC ACID
- DTXSID301299998
- 885520-06-9
- 1H-indazole-3,5-dicarboxylicacid
- 3,5-Indazoledicarboxylic Acid
-
- インチ: InChI=1S/C9H6N2O4/c12-8(13)4-1-2-6-5(3-4)7(9(14)15)11-10-6/h1-3H,(H,10,11)(H,12,13)(H,14,15)
- InChIKey: AELBMCHGLKYEOP-UHFFFAOYSA-N
- ほほえんだ: OC(=O)C1C=C2C(=CC=1)NN=C2C(O)=O
計算された属性
- せいみつぶんしりょう: 206.03275668Da
- どういたいしつりょう: 206.03275668Da
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 294
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 103Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
3,5-Indazoledicarboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | I655790-1mg |
3,5-Indazoledicarboxylic Acid |
885520-06-9 | 1mg |
$ 50.00 | 2022-06-04 | ||
TRC | I655790-10mg |
3,5-Indazoledicarboxylic Acid |
885520-06-9 | 10mg |
$ 135.00 | 2022-06-04 | ||
TRC | I655790-2mg |
3,5-Indazoledicarboxylic Acid |
885520-06-9 | 2mg |
$ 65.00 | 2022-06-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1560159-250mg |
1H-indazole-3,5-dicarboxylic acid |
885520-06-9 | 98% | 250mg |
¥959.00 | 2024-04-27 |
3,5-Indazoledicarboxylic Acid 関連文献
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1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
3,5-Indazoledicarboxylic Acidに関する追加情報
Introduction to 3,5-Indazoledicarboxylic Acid (CAS No. 885520-06-9) and Its Emerging Applications in Chemical Biology and Medicine
3,5-Indazoledicarboxylic acid, identified by the chemical identifier CAS No. 885520-06-9, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the indazole derivative family, which is known for its diverse pharmacological applications. The presence of two carboxylic acid groups in its molecular structure enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules with therapeutic potential.
The structural framework of 3,5-indazoledicarboxylic acid consists of an indazole core, which is a fused bicyclic system containing an azole ring and a benzene ring. The introduction of carboxylic acid functionalities at the 3- and 5-positions introduces sites for further chemical modification, enabling the development of derivatives with tailored biological properties. This flexibility has made it a subject of interest for medicinal chemists seeking to design novel compounds with improved efficacy and reduced side effects.
In recent years, there has been growing interest in indazole derivatives as scaffolds for drug discovery. The indazole core is found in several bioactive natural products and synthetic compounds, many of which exhibit significant pharmacological activity. For instance, indazole derivatives have been reported to possess antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of functional groups on the indazole ring can significantly influence the biological activity of the molecule, making 3,5-indazoledicarboxylic acid a promising candidate for further investigation.
The synthesis of 3,5-indazoledicarboxylic acid typically involves multi-step organic reactions that build upon the indazole core. One common approach involves the condensation of appropriate precursors under controlled conditions to form the indazole ring, followed by functional group transformations to introduce the carboxylic acid groups at the 3- and 5-positions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity in these transformations.
Recent studies have highlighted the potential of 3,5-indazoledicarboxylic acid as a precursor for the development of novel therapeutic agents. Researchers have explored its utility in designing small-molecule inhibitors targeting various biological pathways. For example, derivatives of this compound have shown promise in inhibiting kinases involved in cancer progression. Additionally, its ability to interact with biomolecules such as proteins and enzymes makes it a valuable tool for studying protein-protein interactions and developing targeted therapies.
The pharmacological profile of 3,5-indazoledicarboxylic acid has been further investigated through computational modeling and experimental screening. Virtual screening techniques have been used to identify potential binding sites on target proteins, while experimental assays have validated the biological activity of synthesized derivatives. These efforts have led to the discovery of several lead compounds with significant therapeutic potential.
The versatility of 3,5-indazoledicarboxylic acid extends beyond its use as an intermediate in drug synthesis. It has also been explored as a building block for materials science applications, particularly in the development of functional polymers and coatings. Its ability to form stable complexes with other molecules makes it useful in creating materials with enhanced mechanical properties or specific chemical functionalities.
In conclusion,3,5-indazoledicarboxylic acid (CAS No. 885520-06-9) represents a fascinating compound with broad applications in chemical biology and medicine. Its unique structural features and reactivity make it a valuable scaffold for drug discovery and material science innovation. As research continues to uncover new biological activities and synthetic possibilities,3,5-indazoledicarboxylic acid is poised to play an increasingly important role in advancing our understanding of molecular interactions and developing novel therapeutic strategies.
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